molecular formula C10H11ClO3 B13507493 3-(2-Chloro-4-methoxyphenyl)propanoic acid

3-(2-Chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B13507493
M. Wt: 214.64 g/mol
InChI Key: XFJNUYSZXHDEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methoxyphenyl)propanoic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as:

    Catalytic hydrogenation: Using palladium on carbon as a catalyst

    Continuous flow reactors: To enhance reaction efficiency and yield

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction of the carboxyl group to an alcohol

    Substitution: Halogen substitution reactions, particularly involving the chloro group

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophilic substitution using sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of this compound derivatives

    Reduction: Formation of 3-(2-Chloro-4-methoxyphenyl)propanol

    Substitution: Formation of methoxy or ethoxy derivatives

Scientific Research Applications

3-(2-Chloro-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Molecular Targets: Enzymes involved in metabolic pathways

    Pathways: Modulation of oxidative stress and inflammatory responses

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(2-Chloro-4-methylphenoxy)propanoic acid

Uniqueness

3-(2-Chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(2-chloro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

XFJNUYSZXHDEGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.